Product packaging for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 67139-22-4)

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Katalognummer: B1437431
CAS-Nummer: 67139-22-4
Molekulargewicht: 123.16 g/mol
InChI-Schlüssel: VCZBRPRKZKPDQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Core Heterocyclic Framework: Imidazo[1,2-a]pyrimidine Scaffold

The fundamental structural architecture of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine consists of a bicyclic framework formed by the fusion of an imidazole ring with a tetrahydropyrimidine ring through a shared nitrogen-carbon bond. The molecular formula C₆H₉N₃ corresponds to a molecular weight of 123.16 grams per mole, representing the base structure without substituents. The compound crystallizes as a light yellow to brown solid with a melting point ranging from 106-109°C, indicating moderate thermal stability of the heterocyclic framework.

The scaffold architecture is characterized by three nitrogen atoms positioned at specific locations within the bicyclic system. The imidazole portion contains two nitrogen atoms, while the tetrahydropyrimidine ring contributes an additional nitrogen atom that participates in the ring fusion. This nitrogen distribution creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The International Union of Pure and Applied Chemistry name for this compound is this compound, with Chemical Abstracts Service registry number 67139-22-4.

The three-dimensional molecular geometry exhibits significant deviation from planarity due to the saturated nature of the pyrimidine ring. Unlike fully aromatic imidazo[1,2-a]pyrimidine derivatives, the tetrahydro variant displays considerable conformational flexibility in the six-membered ring portion while maintaining relative rigidity in the five-membered imidazole moiety. The predicted density of 1.33 grams per cubic centimeter reflects the compact molecular packing typical of nitrogen-rich heterocycles.

Property Value Reference
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Melting Point 106-109°C
Boiling Point 204°C
Density 1.33 g/cm³
Chemical Abstracts Service Number 67139-22-4

Tautomerism and Protonation States

The tautomeric behavior of this compound exhibits distinctive characteristics that differentiate it from fully aromatic imidazo[1,2-a]pyrimidine systems. Research has demonstrated that related dihydroimidazo[1,2-a]pyrimidine compounds display unusual tautomerism, particularly involving methyl and methylene group interconversion at specific positions. The free base forms obtained from hydrochloride salts of these compounds exhibit solvent-dependent equilibria between different tautomeric forms, indicating that the protonation state significantly influences the structural preferences.

The predicted acid dissociation constant value of 9.73 ± 0.20 for the tetrahydroimidazo[1,2-a]pyrimidine system indicates basic character, consistent with the presence of multiple nitrogen atoms capable of protonation. This basicity suggests that under physiological conditions, the compound likely exists in protonated forms, which can significantly alter its conformational preferences and molecular interactions. The nitrogen atoms within the heterocyclic framework exhibit different basicities due to their distinct electronic environments, with the bridging nitrogen typically showing enhanced basicity compared to the pyrimidine nitrogen atoms.

Spectroscopic evidence indicates that tautomerism in these systems often involves hydrogen migration between nitrogen atoms and carbon-nitrogen double bond formation or cleavage. The tetrahydro derivative demonstrates more restricted tautomeric behavior compared to the dihydro analogs due to the additional saturation, which limits the available sites for proton migration. Nuclear magnetic resonance studies of related compounds have revealed characteristic chemical shifts that correspond to different tautomeric forms, providing insight into the equilibrium distributions under various conditions.

The protonation states significantly influence the molecular geometry and electronic distribution within the heterocyclic system. Protonation typically occurs at the most basic nitrogen center, leading to changes in bond lengths, angles, and overall molecular conformation. The resulting charged species exhibit altered hydrogen bonding patterns and intermolecular interactions compared to the neutral forms, which has important implications for crystal packing and solution behavior.

Crystallographic and Computational Conformational Studies

Crystallographic investigations of related tetrahydroimidazo systems have provided detailed insights into the preferred conformational arrangements of these heterocyclic compounds. Studies of 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole reveal that the central imidazo portion maintains planarity with root mean square deviations of approximately 0.010 Angstroms, while the fused tetrahydro ring adopts a half-chair conformation. This conformational preference appears to be characteristic of tetrahydrogenated six-membered rings fused to aromatic systems.

Computational studies employing Density Functional Theory methods at the B3LYP/6-31G(d,p) level have been utilized to investigate the electronic properties and conformational preferences of imidazo[1,2-a]pyrimidine derivatives. Frontier Molecular Orbital analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the chemical reactivity and electronic transitions of these compounds. Molecular Electrostatic Potential calculations provide insights into the charge distribution and potential sites for intermolecular interactions.

The half-chair conformation observed in crystallographic studies represents a compromise between ring strain and steric interactions within the tetrahydropyrimidine portion of the molecule. In this conformation, specific carbon atoms deviate from the average plane of the ring by approximately 0.3-0.5 Angstroms, creating a puckered arrangement that minimizes torsional strain. This conformational flexibility is essential for the compound's ability to adapt to different chemical environments and binding sites.

Quantum Theory of Atoms in Molecules analysis has been employed to understand the nature of intramolecular interactions and bonding patterns within the heterocyclic framework. These computational approaches reveal the presence of weak intramolecular hydrogen bonds and van der Waals interactions that stabilize specific conformational arrangements. Reduced Density Gradient analysis further elucidates the non-covalent interactions that contribute to the overall molecular stability and conformational preferences.

Crystal packing studies indicate that molecules of tetrahydroimidazo[1,2-a]pyrimidine derivatives typically arrange at van der Waals distances without significant intermolecular interactions. This packing behavior suggests that the molecules maintain their individual conformational preferences without substantial distortion due to crystal field effects. The absence of strong intermolecular hydrogen bonding in many cases allows for the observation of intrinsic molecular conformations that reflect the fundamental preferences of the heterocyclic system.

Temperature-dependent crystallographic studies reveal that the conformational flexibility of the tetrahydro ring increases with temperature, consistent with the expected thermal population of higher energy conformational states. Low-temperature crystal structures typically show well-defined conformations with reduced thermal motion, providing the most accurate geometric parameters for computational validation and theoretical modeling efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1437431 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 67139-22-4

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBRPRKZKPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498292
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-22-4
Record name 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Sequence

  • Step 1: Cyclocondensation of 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol under reflux for 10 hours produces 2-(dichloromethyl)imidazo[1,2-a]pyrimidine (Intermediate 2).
  • Step 2: Treatment of Intermediate 2 with calcium carbonate in water at reflux for 1 hour yields imidazo[1,2-a]pyrimidine-2-carbaldehyde (Intermediate 3).
  • Step 3: Oxidation of aldehyde 3 with Oxone in DMF at 5°C for 2 hours affords imidazo[1,2-a]pyrimidine-2-carboxylic acid (Intermediate 4).
  • Step 4: Esterification of acid 4 followed by catalytic hydrogenation (PtO2, 30 psi, ethanol) produces ethyl this compound-2-carboxylate (Intermediate 6).
  • Step 5: Reaction of compound 6 with hydrazine hydrate in ethanol at reflux generates the key intermediate this compound-2-carbohydrazide (Intermediate 7).

Final Derivatization

  • Condensation of carbohydrazide 7 with various aromatic aldehydes in ethanol under reflux for 6 hours yields hydrazone derivatives (8a–k) with 80–92% yields.

Reaction Scheme Summary

Step Reactants/Conditions Product Yield (%) Notes
1 2-Aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine (2) Not purified Monitored by TLC
2 Compound 2 + CaCO3, H2O, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde (3) Not purified Workup by precipitation
3 Compound 3 + Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid (4) 50 Washed and extracted
4 Compound 4 + Esterification + H2, PtO2, EtOH, 30 psi, 3 h Ethyl this compound-2-carboxylate (6) 90 Purified by extraction
5 Compound 6 + Hydrazine hydrate, EtOH, reflux This compound-2-carbohydrazide (7) Not specified Key intermediate
6 Compound 7 + Aromatic aldehydes, EtOH, reflux 6 h Hydrazone derivatives (8a–k) 80–92 Isolated by extraction and purification

Data adapted from detailed synthetic studies

Method 2: Cyclocondensation of 2-Aminoimidazole with N-Substituted Maleimides or N-Arylitaconimides

Reaction Conditions and Optimization

  • Starting from 2-aminoimidazole hemisulfate and N-substituted maleimides or N-arylitaconimides.
  • Sodium acetate is used as an additive to convert 2-aminoimidazole hemisulfate to its free base in situ.
  • Solvents tested: dioxane, toluene, methanol, ethanol, isopropanol, acetonitrile, and DMF.
  • Best yields (up to 89%) achieved in isopropanol within 1 hour of reflux.
  • Other solvents resulted in lower yields or complex mixtures.

General Reaction

$$
\text{2-aminoimidazole} + \text{N-substituted maleimides/arylitaconimides} \xrightarrow[\text{NaOAc}]{\text{iPrOH, reflux}} \text{N-R-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides}
$$

Yield and Product Data (Selected Examples)

Entry Substrate (N-Substituent) Solvent Time (h) Yield (%) Notes
1 N-Phenyl maleimide iPrOH 1 89 Optimal conditions
2 N-(4-BrC6H4) maleimide iPrOH 1 86 High yield
3 N-(4-FC6H4) maleimide iPrOH 1 83 Good yield
4 N-(4-ClC6H4) maleimide iPrOH 1 87 High yield
5 N-(4-EtC6H4) maleimide iPrOH 1 88 High yield

Data summarized from reaction optimization and substrate scope studies

Notes on Reaction Mechanism and Analysis

  • Sodium acetate amount critically influences reaction rate and completeness.
  • TLC and HPLC-MS used for reaction monitoring and product identification.
  • Density Functional Theory (DFT) calculations and docking studies support the proposed reaction pathway and biological activity potential.

Comparative Analysis of Methods

Feature Method 1 (Multi-step from 2-Aminopyrimidine) Method 2 (Cyclocondensation with Maleimides)
Starting Material 2-Aminopyrimidine 2-Aminoimidazole hemisulfate
Number of Steps 5+ steps Single-step cyclocondensation
Reaction Time Several hours per step, total days 1 hour reflux
Solvent Ethanol, DMF, etc. Isopropanol (optimal)
Yield Range 50% (oxidation step) to 90% (hydrogenation) 83–89% for final products
Product Type Hydrazide and hydrazone derivatives N-substituted 7-oxo-tetrahydroimidazo[1,2-a]pyrimidine carboxamides
Scalability Moderate, multi-step High, one-pot reaction
Characterization Techniques NMR, MS, IR TLC, HPLC-MS, NMR

Summary of Research Findings

  • The multi-step synthesis approach enables the preparation of functionalized this compound derivatives, particularly hydrazone analogs with antibacterial activity.
  • The cyclocondensation method offers a rapid, high-yielding route to N-substituted tetrahydroimidazo[1,2-a]pyrimidine carboxamides with potential antifungal activity, supported by computational studies.
  • Reaction conditions such as solvent choice, temperature, and additives (e.g., sodium acetate) critically affect yields and product purity.
  • Both methods employ standard purification and characterization techniques including recrystallization, NMR, mass spectrometry, and IR spectroscopy to confirm compound structures.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Synthesis and Derivatives
Recent studies have demonstrated the synthesis of various hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. These derivatives were synthesized through the condensation of this compound-2-carbohydrazide with aromatic aldehydes. The resulting compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones ranging from 30-33 mm against E. coli and S. aureus, and 22-25 mm against P. aeruginosa and S. pyogenes .

Mechanism of Action
The mechanism underlying the antibacterial activity of these compounds is believed to involve interference with bacterial cell wall synthesis or function. The hydrazone derivatives' ability to disrupt microbial integrity makes them promising candidates for treating multidrug-resistant infections .

P2X7 Receptor Modulation

Therapeutic Potential
this compound has also been investigated for its role as a modulator of the P2X7 receptor. This receptor is implicated in various physiological processes including inflammation and pain signaling. Compounds that antagonize the P2X7 receptor can potentially be used in therapies for conditions such as rheumatoid arthritis and neurodegenerative diseases .

Case Studies
Preclinical studies have shown that P2X7 receptor antagonists derived from this compound can alleviate neuropathic pain and inflammation by inhibiting ATP-mediated signaling pathways. This suggests a dual therapeutic role: managing pain while also addressing inflammatory responses .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Activity Description Reference
AntibacterialEffective against various Gram-positive and Gram-negative bacteria
P2X7 Receptor AntagonismModulates pain pathways; potential for treating inflammatory conditions
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines
AnalgesicProvides pain relief in preclinical models

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycles and Functionalization

The compound is compared to three primary analogues:

Tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., BIM-46174).

Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., fluorinated variants).

Other imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyridines with substituents).

Property 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Tetrahydroimidazo[1,2-a]pyrazine Tetrahydroimidazo[1,2-a]pyridine
Core Heterocycle Pyrimidine (2 N atoms) Pyrazine (2 N atoms) Pyridine (1 N atom)
Key Functional Groups Hydrazones, carboxylates Dimeric dipeptides Fluorinated/alkyl/aryl substituents
Molecular Weight (Example) 150.18 g/mol (carbaldehyde derivative) ~500 g/mol (BIM-46187 dimer) 166.18 g/mol (carboxylic acid)
Bioactivity Antibacterial, neuroprotective Gaq-protein inhibitors Antiulcer, enzyme inhibitors

Pharmacological and Physicochemical Properties

Compound Key Pharmacological Role Physicochemical Features
Pyrimidine derivatives Broad-spectrum antibacterials High polarity (pyrimidine N atoms enhance H-bonding)
Pyrazine derivatives Gaq-protein signaling inhibitors Lipophilic (dimeric structure improves cell permeability)
Pyridine derivatives Antiulcer agents, enzyme inhibitors Fluorination increases metabolic stability and CNS penetration
  • Antibacterial Efficacy : Pyrimidine hydrazones (e.g., 8d–f ) outperform pyridine derivatives in bacterial inhibition, likely due to enhanced electron-deficient pyrimidine interactions with microbial targets .
  • Enantioselectivity : Pyridine derivatives benefit from asymmetric synthesis, critical for chiral drug development .

Stability and Functional Group Tolerance

  • Pyrimidine Derivatives : Sensitive to oxidation at the aldehyde/carboxylate positions but stable in hydrazone forms .
  • Pyridine Derivatives: Fluorinated variants exhibit superior thermal and enzymatic stability compared to non-halogenated analogs .

Biologische Aktivität

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of 2-aminoimidazole with various aldehydes or maleimides under reflux conditions. The resulting hydrazone derivatives have been characterized using techniques such as NMR spectroscopy and mass spectrometry.

Example Synthesis Pathway

  • Starting Material : 2-aminoimidazole
  • Reagents : Aldehydes or maleimides
  • Conditions : Reflux in ethanol
  • Yield : Typically ranges from 80% to 92% .

Antibacterial Activity

Recent studies have demonstrated that several derivatives of this compound exhibit significant antibacterial activity. For instance:

  • Compounds Tested : Hydrazone derivatives (8a–k)
  • Tested Strains : Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes
  • Methodology : Agar well diffusion method at a concentration of 250 μg/mL
  • Results :
    • Compounds 8d, 8e, and 8f showed zones of inhibition ranging from 30 to 33 mm against E. coli and S. aureus.
    • Compounds exhibited zones of inhibition of 22 to 25 mm against P. aeruginosa and S. pyogenes.
CompoundZone of Inhibition (mm)Target Bacteria
8d30–33E. coli, S. aureus
8e30–33E. coli, S. aureus
8f30–33E. coli, S. aureus
8g22–25P. aeruginosa, S. pyogenes

These results indicate a promising antibacterial profile for these derivatives and suggest potential for further development as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against strains such as Candida albicans. Molecular docking studies suggest that these compounds may act as potent inhibitors comparable to established antifungal agents like voriconazole .

Anticancer Properties

The anticancer potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives has also been investigated. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer)
  • Key Findings :
    • Compounds exhibited IC50 values in the low micromolar range.
    • Some derivatives showed greater potency than existing chemotherapeutics.
CompoundIC50 (µM)Cell Line
Compound A2.74MCF-7
Compound B4.92HepG2
Compound C1.96A549

These findings highlight the potential of tetrahydroimidazo[1,2-a]pyrimidines in cancer therapy and warrant further exploration into their mechanisms of action .

Neuroprotective Effects

Moreover, certain tetrahydroimidazo[1,2-a]pyrimidines have been studied for their neuroprotective effects in models of ischemia and neurotoxicity associated with conditions such as stroke and cardiac arrest. These compounds may mitigate neurotoxic injury by modulating pathways involved in oxidative stress and apoptosis .

Q & A

Q. Basic

  • Antibacterial activity : Hydrazone derivatives (e.g., 8a–k ) show MIC values of 8–64 µg/mL against S. aureus and E. coli, validated via broth dilution assays .
  • Anticonvulsant effects : 4-Substituted analogs exhibit dose-dependent seizure inhibition in rodent models, linked to GABAergic modulation .
  • Hepatoprotection : Imidazo[1,2-a]pyrimidine precursors reduce CCl₄-induced liver damage in rats by 40–60% .

What strategies enable enantioselective synthesis of chiral tetrahydroimidazo[1,2-a]pyrimidines?

Advanced
Ru/N-heterocyclic carbene (NHC) catalysts achieve enantioselective hydrogenation of imidazo[1,2-a]pyridines without protecting groups. For example, reports 98:2 enantiomeric ratios and >90% yields in EtOAc. The method tolerates amines, esters, and halides, enabling direct access to bioactive chiral intermediates . Competing approaches, such as asymmetric organocatalysis, remain underexplored.

How can contradictions in hydrogenation yields be resolved across studies?

Advanced
Yield discrepancies arise from catalyst choice and solvent systems:

  • PtO₂-mediated hydrogenation () achieves 76% yield in 2-methoxyethanol but requires high-pressure H₂.
  • Pd/B₂pin₂ systems () use water as a solvent and H donor, yielding 60–85% under ambient conditions. Mechanistic studies suggest Pd-H intermediates and B₂pin₂ activation of H₂O are critical . Optimization requires balancing substrate steric effects and catalyst loading.

What photophysical properties make these compounds relevant to reactive oxygen species (ROS) studies?

Advanced
Imidazo[1,2-a]pyrimidines act as singlet oxygen (¹O₂) sensitizers with quantum yields (ΦΔ) of 0.01–0.1 (relative to phenalenone). Key findings include:

  • Quenching rate constants (kqΔ) : 0.82–6.74 × 10⁹ M⁻¹s⁻¹ in D₂O, influenced by substituent electronegativity.
  • Non-radiative relaxation dominates excited-state decay, limiting fluorescence but enhancing ROS generation . These properties support applications in photodynamic therapy and oxidative stress models.

How do microwave-assisted syntheses improve functionalization of the core scaffold?

Advanced
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 10 h) for C–C cross-coupling. highlights Pd-catalyzed Suzuki reactions on 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, achieving 80–92% yields. This method minimizes decomposition of thermally sensitive substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.